3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride
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Description
3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C26H25ClN4O2 and its molecular weight is 460.962. The purity is usually 95%.
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Biological Activity
3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride (CAS No. 1241725-87-0) is a complex organic compound with notable biological activities. This article reviews its biological activity, focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C26H25ClN4O2
- Molecular Weight : 460.955 g/mol
- CAS Number : 1241725-87-0
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The cytotoxicity of various derivatives has been evaluated against different cancer cell lines. For instance:
Compound | Cell Line | IC50 (nM) |
---|---|---|
10a | HCT116 (Colon) | 970 |
10b | HCT116 (Colon) | 5.2 |
10c | HCT116 (Colon) | 959 |
10d | HCT116 (Colon) | 25.7 |
In these studies, compound 10b exhibited the highest cytotoxicity with an IC50 value of 5.2 nM , indicating strong potential against colon cancer cells .
The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the indole and pyrrole moieties significantly influence the biological activity of these compounds .
Inhibition of Enzymes
The compound also exhibits inhibitory effects on various enzymes involved in cancer progression and metabolism. For instance, it has been suggested that similar indole derivatives can inhibit monoamine oxidase B (MAO-B), which is involved in the oxidative deamination of neurotransmitters and may play a role in cancer cell metabolism .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its analogs:
- Cytotoxicity Studies : A study revealed that a series of pyrido[1,2-a]indole derivatives were synthesized and tested for their cytotoxic effects against multiple cancer cell lines including MDA-MB231 (breast), A549 (lung), and U87 (glioblastoma). The most active compounds displayed sub-nanomolar IC50 values, indicating potent anticancer properties .
- Structure-Activity Relationship Analysis : Research into the SAR has shown that specific substitutions on the indole ring can enhance cytotoxicity dramatically. For example, replacing certain functional groups with more electron-withdrawing groups increased potency against cancer cells significantly .
- Comparative Studies : The biological activity of this compound was compared with known anticancer agents like cisplatin and isoCombretastatin A-4, showing comparable or enhanced efficacy in certain cell lines .
Properties
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-2-yl)pyrrole-2,5-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2.ClH/c1-29-18-8-4-2-6-16(18)13-20(29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-19(17)30-11-10-15(14-27)12-21(22)30;/h2-9,13,15H,10-12,14,27H2,1H3,(H,28,31,32);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXXDTZFVXYAOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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